molecular formula C11H15Cl2N3O B1463080 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1193387-55-1

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1463080
M. Wt: 276.16 g/mol
InChI Key: AYAWZRWGBMNCSL-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, molecular weight, and other basic properties.



Synthesis Analysis

Researchers would outline the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, which can provide insights into its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This could involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

For example, the compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is known to have antioxidant properties and is used to scavenge free radicals . It’s usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

For example, the compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is known to have antioxidant properties and is used to scavenge free radicals . It’s usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

Safety And Hazards

Researchers would assess the compound’s toxicity and potential hazards, which is crucial for ensuring safe handling and disposal.


Future Directions

Based on their findings, researchers might suggest potential applications for the compound, and propose areas for further study.


Please note that these are general steps and the specific methods and techniques used can vary depending on the nature of the compound and the research question being addressed. For a comprehensive analysis of a specific compound, I would recommend consulting a specialist in the field or referring to a detailed textbook or review article.


properties

IUPAC Name

2-(oxolan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h3-4,6,10H,1-2,5,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAWZRWGBMNCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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